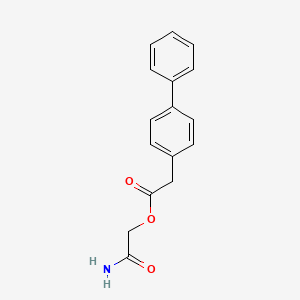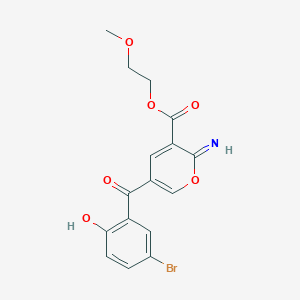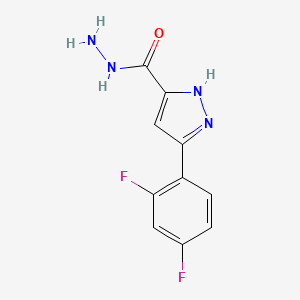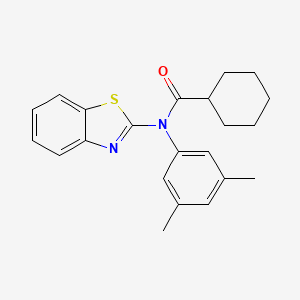
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate, also known as AOPP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. AOPP is a derivative of phenylalanine, an essential amino acid, and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood. However, studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can protect cells from oxidative stress and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its ability to scavenge free radicals and protect cells from oxidative stress. This compound is also relatively easy to synthesize using different methods. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential application in certain fields of research.
Orientations Futures
There are several future directions for the study of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate. One direction is to further investigate its antioxidant properties and its potential use as a drug delivery system. Another direction is to study its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in various cell types and animal models.
Méthodes De Synthèse
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can be synthesized using various methods. One of the most common methods is the reaction of phenylalanine with acetic anhydride and acetic acid. The reaction takes place under reflux conditions, and the product is purified using recrystallization. Another method involves the reaction of phenylalanine with chloroacetyl chloride and triethylamine. The product is purified using column chromatography. This compound can also be synthesized using the solution-phase method, which involves the reaction of phenylalanine with ethyl chloroformate and potassium carbonate.
Applications De Recherche Scientifique
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has potential applications in various fields of scientific research. It has been studied for its antioxidant properties and its ability to scavenge free radicals. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
Propriétés
IUPAC Name |
(2-amino-2-oxoethyl) 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-15(18)11-20-16(19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBDWWCUDNLJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)


![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)

![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)
